5-(4,6-Dioxo-2-thioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid
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Overview
Description
5-(4,6-Dioxo-2-thioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a thiophene ring, a pyrimidinone ring, and a carboxylic acid group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,6-Dioxo-2-thioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrimidinone moiety. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of thiophene derivatives with appropriate reagents to form the pyrimidinone ring.
Oxidation and Reduction Reactions: These steps are crucial for introducing the necessary functional groups and achieving the desired oxidation state of the compound.
Cyclization Reactions: Cyclization reactions are employed to form the pyrimidinone ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be used to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 5-(4,6-Dioxo-2-thioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: Reduction reactions can reduce the oxidation state of the compound, leading to the formation of alcohols or amines.
Substitution Reactions: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).
Substitution Reagents: Nucleophiles such as ammonia (NH3) and electrophiles such as alkyl halides are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-(4,6-Dioxo-2-thioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid can be used as a probe to study biological processes. Its ability to interact with specific molecular targets makes it a valuable tool for understanding cellular mechanisms.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating various diseases.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 5-(4,6-Dioxo-2-thioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring and carboxylic acid group but differ in their substituents and functional groups.
Pyrimidinone derivatives: These compounds feature the pyrimidinone ring but may have different substituents and functional groups.
Uniqueness: 5-(4,6-Dioxo-2-thioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid is unique due to its combination of the thiophene ring, pyrimidinone ring, and carboxylic acid group. This combination provides a versatile platform for various chemical reactions and applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S2/c13-7-5(8(14)12-10(17)11-7)3-4-1-2-6(18-4)9(15)16/h1-3H,(H,15,16)(H2,11,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYNOPMBZICJBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C=C2C(=O)NC(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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